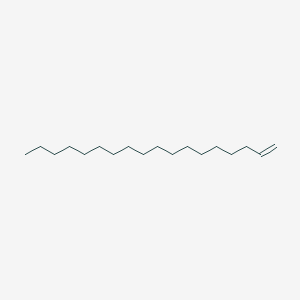![molecular formula C14H16O4 B091598 (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine CAS No. 18968-71-3](/img/structure/B91598.png)
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers in various fields.
Mechanism Of Action
The mechanism of action of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been found to interact with a number of different proteins and enzymes, including tyrosine kinases and phosphatases, and it may also act as an inhibitor of various enzymes involved in cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine are varied and complex. This compound has been found to have anti-inflammatory properties, and it may also act as an antioxidant. It has also been shown to have an effect on the immune system, modulating the activity of various immune cells. In addition, (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine may have an effect on the nervous system, potentially acting as a neuroprotective agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine in lab experiments is its relatively low toxicity. This compound has been found to have a low level of toxicity in various cell lines and animal models, making it a potentially useful tool for studying various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research applications.
Future Directions
There are a number of future directions for research involving (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine. One potential area of focus is the development of new synthetic methods for producing this compound, which could help to reduce its cost and increase its availability for research purposes. Additionally, researchers may continue to investigate the potential applications of this compound in various areas of scientific research, including cancer biology, immunology, and neurology. Further studies may also be needed to fully understand the mechanism of action of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine and to identify other potential targets for this compound.
Synthesis Methods
The synthesis of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine can be achieved through a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acid catalysts. These methods have been refined over time to produce high yields of the compound with good purity.
Scientific Research Applications
The potential applications of (4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine in scientific research are numerous. This compound has been studied for its potential use as an antitumor agent, as well as for its potential to modulate the immune system. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
CAS RN |
18968-71-3 |
|---|---|
Product Name |
(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
(4aR,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H16O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-8,11-14H,9H2,1H3/t11-,12-,13+,14?/m1/s1 |
InChI Key |
CULHEDOHPOHBOT-HABKJSAYSA-N |
Isomeric SMILES |
CO[C@@H]1C=C[C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3 |
SMILES |
COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3 |
Canonical SMILES |
COC1C=CC2C(O1)COC(O2)C3=CC=CC=C3 |
synonyms |
1-O-Methyl-4-O,6-O-benzylidene-2,3-dideoxy-α-D-threo-2-hexenopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



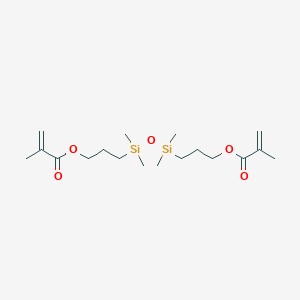
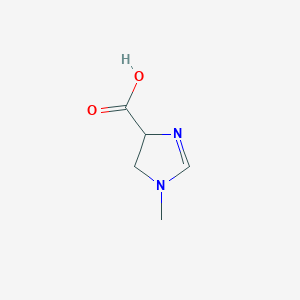
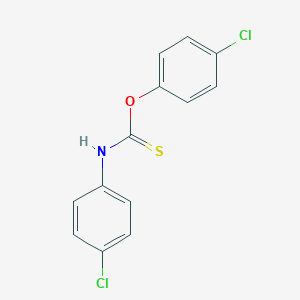
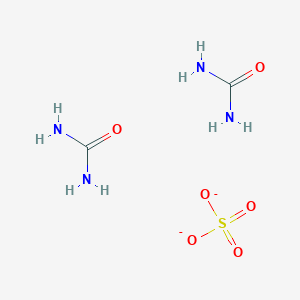
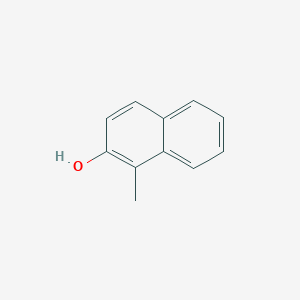
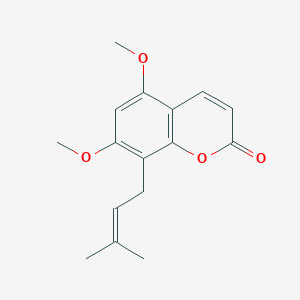
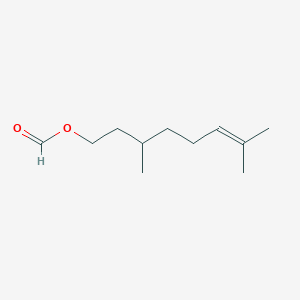
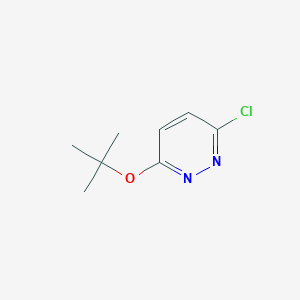
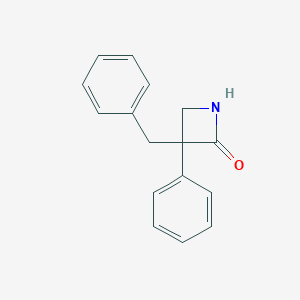
![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
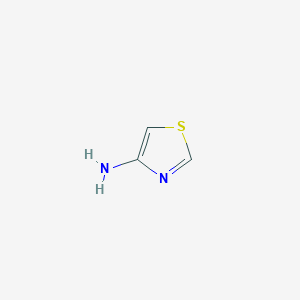

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
